molecular formula C19H21NO6S B4282358 dimethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}isophthalate

dimethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}isophthalate

Cat. No.: B4282358
M. Wt: 391.4 g/mol
InChI Key: PESLVKSDEVNYNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}isophthalate is a chemical compound with the molecular formula C17H17NO6S. It is known for its unique structure, which includes a sulfonyl group attached to an isophthalate moiety. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}isophthalate typically involves the reaction of 5-aminoisophthalic acid with 4-isopropylbenzenesulfonyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}isophthalate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Amides or alcohol derivatives, depending on the nucleophile used.

Scientific Research Applications

Dimethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}isophthalate is utilized in various fields of scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}isophthalate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The ester groups can undergo hydrolysis, releasing active intermediates that can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-{[(4-methylphenyl)sulfonyl]amino}isophthalate
  • Dimethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}isophthalate

Uniqueness

Dimethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}isophthalate is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules, making it a valuable compound for specific research applications .

Properties

IUPAC Name

dimethyl 5-[(4-propan-2-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6S/c1-12(2)13-5-7-17(8-6-13)27(23,24)20-16-10-14(18(21)25-3)9-15(11-16)19(22)26-4/h5-12,20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESLVKSDEVNYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dimethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}isophthalate
Reactant of Route 2
Reactant of Route 2
dimethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}isophthalate
Reactant of Route 3
Reactant of Route 3
dimethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}isophthalate
Reactant of Route 4
Reactant of Route 4
dimethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}isophthalate
Reactant of Route 5
Reactant of Route 5
dimethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}isophthalate
Reactant of Route 6
Reactant of Route 6
dimethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}isophthalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.